- (E) Enol ethers from the stereoselective reduction of α-alkoxy-β-ketophosphonates and Wittig type reactionScience China: Chemistry, 2010, 53(9), 1937-1945,
Cas no 90965-06-3 (Dimethyl (1-diazo-2-oxopropyl)phosphonate)

90965-06-3 structure
商品名:Dimethyl (1-diazo-2-oxopropyl)phosphonate
Dimethyl (1-diazo-2-oxopropyl)phosphonate 化学的及び物理的性質
名前と識別子
-
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- Ohira-Bestmann Reagent
- (1-DIAZO-2-OXO-PROPYL)-PHOSPHONIC ACID DIMETHYL ESTER
- (Z)-1-diazonio-1-dimethoxyphosphorylprop-1-en-2-olate
- Dimethyl (1-diazo-2-oxopropyl)-phosphonatephosphonate
- Phosphonic acid, P-(1-diazo-2-oxopropyl)-, dimethyl ester
- Bestmann-Ohira Reagent
- Dimethyl (1-azoacetonyl)phosphonate solution
- Dimethyl (acetyldiazomethyl)phosphonate solution
- 1-Diazoacetonylphosphonic Acid Dimethyl Ester
- (1-Diazo-2-oxopropyl)phosphonic Acid Dimethyl Ester
- Dimethyl 1-Diazoacetonylphosphonate
- 1-Diazoacetonylphosphonic Acid Dimethyl Ester (10% in Acetonitrile)
- (1-Diazo-2-oxopropyl)phosphonic Acid Dimethyl Ester (10% in Acetonitrile)
- Dimethyl 1-Diazoacetonylphosphonate (10% in Acetonitrile)
- Ohira-Bestmann Reagent (10% in Acetonitrile)
- Dimethyl P-(1-diazo-2-oxopropyl)phosphonate (ACI)
- Phosphonic acid, (1-diazo-2-oxopropyl)-, dimethyl ester (9CI)
- 1-Diazo-1-(dimethyl phosphono)acetone
- 1-Diazo-1-dimethoxyphosphoryl-propan-2-one
- Bestmann reagent
- Dimethyl (1-azo-2-oxopropyl)phosphonate
- Dimethyl (1-azoacetonyl)phosphonate
- Dimethyl (acetyldiazomethyl)phosphonate
- Ohira's reagent
- Ohira-Bestmann phosphonate
- α-Azido-α-(dimethyl phosphono)acetone
- 90965-06-3
- dimethyl 1-diazo-2-oxopropylphosphonate
- CS-0044356
- dimethyl 1-diazo-2-oxopropylphoshonate
- BCP08419
- Bestmann ohira reagent
- J-520342
- Q18231124
- dimethyl 1-diazo-2-oxopropylphos-phonate
- EN300-133907
- STL433300
- dimethyl (1-diazo-2-oxo-propyl)-phosphonate
- alpha-Azido-alpha-(dimethyl phosphono)acetone
- .ALPHA.-AZIDO-.ALPHA.-(DIMETHYL PHOSPHONO)ACETONE
- Phosphonic acid, (1-diazo-2-oxopropyl)-, dimethyl ester
- 1-diazo-1-dimethoxyphosphorylpropan-2-one
- UNII-96G79J0LR6
- Dimethyl (1-diazo-2-oxo-propyl)phosphonate
- DTXCID00406200
- AS-17907
- 96G79J0LR6
- (1-diazo-2-oxopropyl)-phosphonic acid dimethyl ester
- DTXSID70455381
- dimethyl 2-oxo-1-diazo-propylphosphonate
- Dimethyl(1-diazo-2-oxopropyl)phosphonate
- AB32016
- Dimethyl(1-diazo-2-oxopropyl)phosphonate 10% in acetonitrile
- 1-diazo-2-oxopropyl)phosphonic acid methyl ester 10% in acetonitrile
- DB-009693
- AKOS006344979
- SCHEMBL25200971
- Ohira Bestmann reagent
- Dimethyl (1-Diazo-2-oxopropyl)phosphonate (10% in Acetonitrile)
- D5048
- dimethyl (1-diazo-2-oxopropyl)-phosphonate
- Ohira-Bestmann Reagent solution (~10% in acetonitrile)
- Bestmann-ohira reagent [MI]
- SCHEMBL17772
- D3546
- P-(1-Diazo-2-oxopropyl)phosphonic acid dimethyl ester
-
- MDL: MFCD07368360
- インチ: 1S/C5H9N2O4P/c1-4(8)5(7-6)12(9,10-2)11-3/h1-3H3
- InChIKey: SQHSJJGGWYIFCD-UHFFFAOYSA-N
- ほほえんだ: [N-]=[N+]=C(P(OC)(OC)=O)C(C)=O
- BRN: 4247670
計算された属性
- せいみつぶんしりょう: 192.029994g/mol
- ひょうめんでんか: 0
- XLogP3: -0.5
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 回転可能化学結合数: 4
- どういたいしつりょう: 192.029994g/mol
- 単一同位体質量: 192.029994g/mol
- 水素結合トポロジー分子極性表面積: 54.6Ų
- 重原子数: 12
- 複雑さ: 273
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: Pale-yellow to Yellow-brown Liquid
- 密度みつど: 0.800-0.850 g/mL at 20 °C
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: 華氏温度:35.6°f
摂氏度:2°c - 屈折率: n20/D 1.352-1.354
- PSA: 99.80000
- LogP: 0.77066
- ようかいせい: 未確定
- じょうきあつ: No data available
- マーカー: 1177
- 濃度: ~10% in acetonitrile (H-NMR)
Dimethyl (1-diazo-2-oxopropyl)phosphonate セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H225-H302 + H332-H319
- 警告文: P210-P305 + P351 + P338
- 危険物輸送番号:UN 1648 3 / PGII
- WGKドイツ:3
- 危険カテゴリコード: 11-20/21/22-36
- セキュリティの説明: 16-26-36/37
-
危険物標識:
- 危険レベル:3
- 包装グループ:II
- ちょぞうじょうけん:0-10°C
Dimethyl (1-diazo-2-oxopropyl)phosphonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-133907-0.25g |
dimethyl (1-diazo-2-oxopropyl)phosphonate |
90965-06-3 | 92% | 0.25g |
$20.0 | 2023-06-06 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5048-25G |
Dimethyl (1-Diazo-2-oxopropyl)phosphonate (10% in Acetonitrile) |
90965-06-3 | 25g |
¥1375.00 | 2023-09-08 | ||
Oakwood | 070472-25g |
Dimethyl(1-diazo-2-oxopropyl)phosphonate |
90965-06-3 | 90% | 25g |
$380.00 | 2024-07-19 | |
Apollo Scientific | OR313045-25g |
Dimethyl (1-diazo-2-oxo-prop-1-yl)phosphonate |
90965-06-3 | 95% | 25g |
£155.00 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114996-10g |
Dimethyl (1-diazo-2-oxopropyl)phosphonate |
90965-06-3 | 95% | 10g |
¥450.00 | 2024-04-25 | |
Enamine | EN300-133907-10.0g |
dimethyl (1-diazo-2-oxopropyl)phosphonate |
90965-06-3 | 92% | 10g |
$182.0 | 2023-06-06 | |
Enamine | EN300-133907-100.0g |
dimethyl (1-diazo-2-oxopropyl)phosphonate |
90965-06-3 | 92% | 100g |
$1164.0 | 2023-06-06 | |
Oakwood | 070472-250mg |
Dimethyl(1-diazo-2-oxopropyl)phosphonate |
90965-06-3 | 90% | 250mg |
$20.00 | 2024-07-19 | |
Fluorochem | 049853-5g |
Dimethyl (1-diazo-2-oxo-propyl)phosphonate |
90965-06-3 | 95% | 5g |
£59.00 | 2022-03-01 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY027352-5g |
Dimethyl (1-Diazo-2-oxopropyl)phosphonate |
90965-06-3 | ≥95% | 5g |
¥159.00 | 2024-07-09 |
Dimethyl (1-diazo-2-oxopropyl)phosphonate 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Potassium carbonate , Tosyl azide Solvents: Acetonitrile ; 2 h, rt
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 45 min, 0 - 5 °C
1.2 Reagents: Tosyl azide Solvents: Benzene ; 2 h, 5 °C → rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; 2 h, 5 °C → rt
リファレンス
- Novel formation and use of a Nicholas carbocation in the synthesis of highly substituted tetrahydrofuransChemical Communications (Cambridge, 2004, (21), 2474-2475,
ごうせいかいろ 3
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 1 h, 0 °C
1.2 10 min, 0 °C
1.2 10 min, 0 °C
リファレンス
- Asymmetric total synthesis of the gastroprotective microbial agent AI-77-BEuropean Journal of Organic Chemistry, 2003, (5), 821-832,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Tosyl azide ; 30 min, 0 °C
1.2 Reagents: Tosyl azide ; 30 min, 0 °C
リファレンス
- Asymmetric Synthesis and Chiroptical Properties of Enantiopure Helical FerrocenesOrganic Letters, 2019, 21(12), 4623-4627,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran ; rt; 1 h, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, rt
リファレンス
- One-pot synthesis of 2,3-difunctionalized indoles via Rh(III)-catalyzed carbenoid insertion C-H activation/cyclizationOrganic & Biomolecular Chemistry, 2017, 15(38), 8054-8058,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Tosyl azide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 0 °C; 0 °C → rt; 3 h, rt
リファレンス
- Rh(III)-catalyzed redox-neutral annulation of azo and diazo compounds: one-step access to cinnolinesOrganic Chemistry Frontiers, 2016, 3(1), 91-95,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Benzene , 1,2-Dimethoxyethane ; 0 °C; 90 min, 0 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ; 1 h, 0 °C → rt
1.2 Reagents: Tosyl azide Solvents: Toluene ; 1 h, 0 °C → rt
リファレンス
- The new chemical reporter 6-alkynyl-6-deoxy-GlcNAc reveals O-GlcNAc modification of the apoptotic caspases that can block the cleavage/activation of caspase-8Journal of the American Chemical Society, 2017, 139(23), 7872-7885,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 0 °C; 1 h, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; overnight, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; overnight, rt
リファレンス
- Synthesis and cytotoxicity evaluation of aryl triazolic derivatives and their hydroxymethine homologues against B16 melanoma cell lineEuropean Journal of Medicinal Chemistry, 2016, 122, 436-441,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran ; 10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide ; 10 min, 0 °C; overnight, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide ; 10 min, 0 °C; overnight, rt
リファレンス
- Regioselective synthesis of 4-(2-alkyl-5-methyl-2H-pyrazol-3-yl)piperidinesTetrahedron Letters, 2006, 47(11), 1729-1731,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ; 16 h, 25 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ; 16 h, 25 °C
リファレンス
- Tuning the excited state properties of [2.2]paracyclophane-based antennas to ensure efficient sensitization of lanthanide ions or singlet oxygen generationChemRxiv, 2021, 1, 1-10,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Potassium carbonate , Tosyl azide Solvents: Acetonitrile ; rt → 0 °C; 3 h, rt
リファレンス
- One-pot conversion of activated alcohols into 1,1-dibromoalkenes and terminal alkynes using tandem oxidation processes with manganese dioxideTetrahedron, 2006, 62(28), 6673-6680,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Toluene ; 10 min, 0 °C
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 16 h, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 16 h, rt
リファレンス
- Design, Synthesis, and Evaluation of Novel δ2-Thiazolino 2-Pyridone Derivatives That Potentiate Isoniazid Activity in an Isoniazid-Resistant Mycobacterium tuberculosis MutantJournal of Medicinal Chemistry, 2023, 66(15), 10289-10310,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Tosyl azide Solvents: Tetrahydrofuran ; 10 min, 0 °C
1.2 Reagents: Tosyl azide Solvents: Tetrahydrofuran ; 10 min, 0 °C
リファレンス
- Proline-Derived Aminotriazole Ligands: Preparation and use in the Ruthenium-Catalyzed Asymmetric Transfer HydrogenationAdvanced Synthesis & Catalysis, 2011, 353(1), 113-124,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran , Hexane
リファレンス
- Tyrosine Kinases as Target for the Synthesis of Anti-Andiogenic and Anti-Cancer Compounds2010, , ,,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; overnight, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; overnight, rt
リファレンス
- Triazole Ligands Reveal Distinct Molecular Features That Induce Histamine H4 Receptor Affinity and Subtly Govern H4/H3 Subtype SelectivityJournal of Medicinal Chemistry, 2011, 54(6), 1693-1703,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide ; 0 °C → rt; 3 h, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide ; 0 °C → rt; 3 h, rt
リファレンス
- Modifications of C-2 on the pyrroloquinoline template aimed at the development of potent herpes virus antivirals with improved aqueous solubilityBioorganic & Medicinal Chemistry Letters, 2010, 20(10), 3039-3042,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
リファレンス
- Synthesis of Cationic [4], [5], and [6]Azahelicenes with Extended π-Conjugated SystemsCatalysts, 2023, 13(5),,
ごうせいかいろ 18
はんのうじょうけん
リファレンス
- One-pot conversion of activated alcohols into terminal alkynes using manganese dioxide in combination with the Bestmann-Ohira reagentTetrahedron Letters, 2005, 46(38), 6473-6476,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran
リファレンス
- The Total Synthesis of Alternaric Acid and Progress Toward the Synthesis of Subglutinol2008, , ,,
ごうせいかいろ 20
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 0 °C; 0 °C → rt; 12 h, rt
リファレンス
- Unexpected halogen exchange with halogenated solvents in the iron(III) promoted oxa-alkyne and aza-alkyne Prins cyclizationsARKIVOC (Gainesville, 2007, (4), 331-343,
ごうせいかいろ 21
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Toluene ; 1 h, 0 °C
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, rt
リファレンス
- Organocatalytic enantioselective 1,3-dipolar cycloadditions between Seyferth-Gilbert reagent and isatylidene malononitriles: synthesis of chiral spiro-phosphonylpyrazoline-oxindolesOrganic Letters, 2015, 17(5), 1308-1311,
ごうせいかいろ 22
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ; 16 h, 25 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ; 16 h, 25 °C
リファレンス
- Tuning Excited-State Properties of [2.2]Paracyclophane-Based Antennas to Ensure Efficient Sensitization of Lanthanide Ions or Singlet Oxygen GenerationInorganic Chemistry, 2021, 60(21), 16194-16203,
ごうせいかいろ 23
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Tosyl azide Solvents: Benzene ; 2 h, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; 2 h, rt
リファレンス
- Cyclic peptide-polymer complexes and their self-assemblyChemistry - A European Journal, 2009, 15(17), 4428-4436,
ごうせいかいろ 24
はんのうじょうけん
1.1 Reagents: Tosyl azide , Sodium hydride Solvents: Tetrahydrofuran
リファレンス
- Exocyclic stereocontrol via asymmetric hydrovinylation in the general synthesis of Pseudopterogorgia natural products. Stereoselective X-Y-mediated cyclization studies of an allene-ynamide and an allene-aldehyde2008, , 69(1),,
ごうせいかいろ 25
はんのうじょうけん
1.1 Reagents: Potassium carbonate , 4-Acetamidobenzenesulfonyl azide Solvents: Acetonitrile ; 0 °C; 16 h, 0 °C
リファレンス
- Enantiomer stability of atropisomeric 1,5-disubstituted 1,2,3-triazolesChemRxiv, 2021, 1, 1-28,
Dimethyl (1-diazo-2-oxopropyl)phosphonate Raw materials
Dimethyl (1-diazo-2-oxopropyl)phosphonate Preparation Products
Dimethyl (1-diazo-2-oxopropyl)phosphonate 関連文献
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
90965-06-3 (Dimethyl (1-diazo-2-oxopropyl)phosphonate) 関連製品
- 141178-42-9(Phosphonic acid, (1-diazo-2-propenyl)-, diethyl ester)
- 21047-57-4(Phosphonic acid, (1-diazo-2-oxopropyl)-, diethyl ester)
- 77526-84-2(Phosphonic acid,[1-(hydroxyimino)propyl]-, diethyl ester (9CI))
- 60190-78-5(Acetic acid, diazo(dimethoxyphosphinyl)-, methyl ester)
- 19734-16-8(Phosphonic acid, (1-diazo-2-oxo-2-phenylethyl)-, diethyl ester)
- 4202-14-6(Dimethyl (2-oxopropyl)phosphonate)
- 17507-56-1(Acetic acid, diazo(diethoxyphosphinyl)-, ethyl ester)
- 52011-39-9(Phosphonic acid, (2-oxopropyl)-, monomethyl ester)
- 108764-27-8(Acetic acid, diazo(diethoxyphosphinyl)-)
- 90965-06-3(Dimethyl (1-diazo-2-oxopropyl)phosphonate)
推奨される供給者
atkchemica
(CAS:90965-06-3)Dimethyl (1-diazo-2-oxopropyl)phosphonate

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:90965-06-3)Dimethyl (1-diazo-2-oxopropyl)phosphonate

清らかである:99%
はかる:100g
価格 ($):316.0